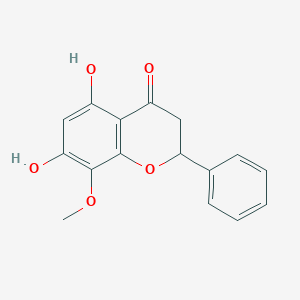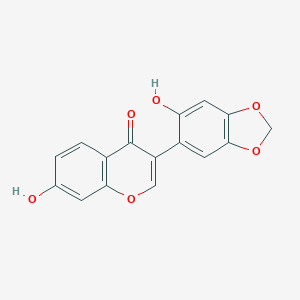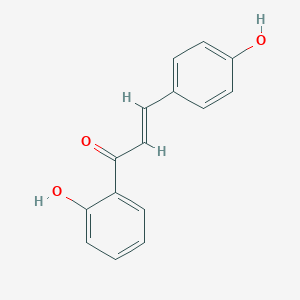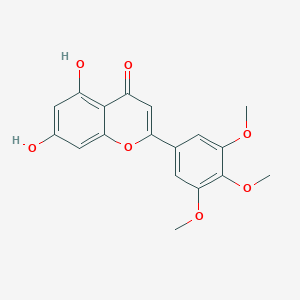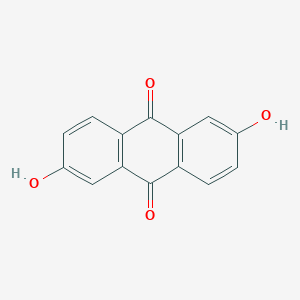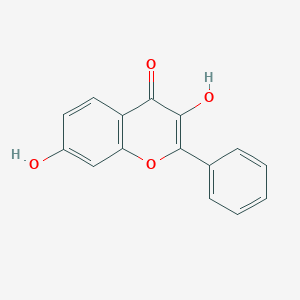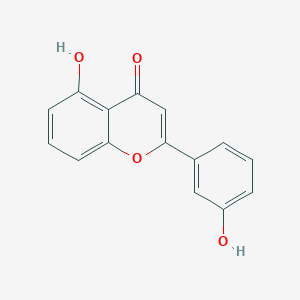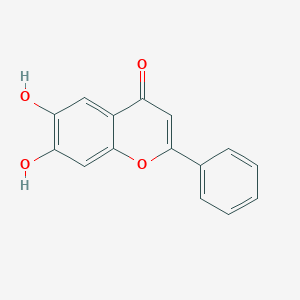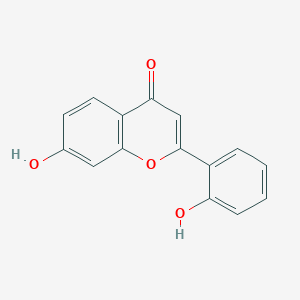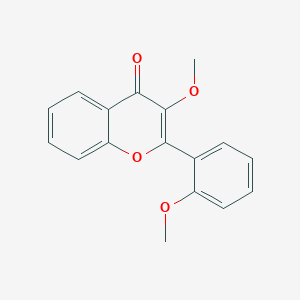
4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 3,2’-dimethoxyflavone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in several biological processes, including cell proliferation and differentiation .
Mode of Action
3,2’-Dimethoxyflavone acts as an antagonist of the AhR . It inhibits the transformation of AhR to its nuclear binding form, thereby blocking the formation of the nuclear AhR complex in cells . This prevents the AhR from interacting with specific DNA sequences known as dioxin response elements, which in turn inhibits the transcription of target genes .
Biochemical Pathways
The interaction of 3,2’-dimethoxyflavone with the AhR affects several biochemical pathways. For instance, it inhibits the induction of Cytochrome P450 1A1 (CYP1A1), a gene that is normally activated upon AhR binding . CYP1A1 is involved in the metabolism of xenobiotics and the activation of pro-carcinogens .
Pharmacokinetics
The pharmacokinetics of 3,2’-dimethoxyflavone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, concentrations of the compound quickly approach their maximum within 1-2 hours, and then are gradually excreted with half-lives of 3-6 hours . The compound shows low oral bioavailability of 1 to 4% . It is mainly eliminated through urine in the forms of demethylated, sulfated, and glucuronidated products .
Result of Action
The antagonistic action of 3,2’-dimethoxyflavone on the AhR leads to a reduction in the synthesis and accumulation of Poly (ADP-ribose) polymerase (PARP), thereby protecting cortical neurons against cell death induced by Parthanatos . It also has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .
Action Environment
The action of 3,2’-dimethoxyflavone can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in the environment of Staphylococcus aureus, can affect the inhibitory activity of 3,2’-dimethoxyflavone on the ArlRS two-component system
生化分析
Biochemical Properties
3,2’-Dimethoxyflavone is a lipophilic flavone, which can be isolated from various plants . It has been found to have various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects . The compound can interact with various enzymes and proteins, such as the aryl hydrocarbon receptor , and can reduce the synthesis and accumulation of PARP, protecting neurons against cell death induced by Parthanatos .
Cellular Effects
3,2’-Dimethoxyflavone has been shown to have effects on various types of cells. For example, it has been found to promote the proliferation of human hematopoietic stem cells . In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3,2’-Dimethoxyflavone involves its interactions with various biomolecules. It acts as a competitive antagonist of the aryl hydrocarbon receptor , inhibiting AhR-mediated induction of cytochrome P450 1A1 . It also reduces the synthesis and accumulation of PARP, thereby protecting neurons against cell death induced by Parthanatos .
Temporal Effects in Laboratory Settings
The effects of 3,2’-Dimethoxyflavone can change over time in laboratory settings. For example, it has been shown to have a dose-dependent inhibitory activity against the Ca2+ -mediated cell-cycle regulation in yeast
Dosage Effects in Animal Models
The effects of 3,2’-Dimethoxyflavone can vary with different dosages in animal models. While specific studies on 3,2’-Dimethoxyflavone are limited, studies on similar flavonoids have shown that they can have beneficial effects at lower doses, but may cause toxic or adverse effects at high doses .
Metabolic Pathways
3,2’-Dimethoxyflavone is involved in various metabolic pathways. It is a competitive antagonist of the aryl hydrocarbon receptor, which is involved in the metabolism of xenobiotics
Transport and Distribution
As a lipophilic compound, it is likely to be able to cross cell membranes and distribute throughout the body
Subcellular Localization
Given its lipophilic nature, it is likely to be able to cross cell membranes and localize to various compartments within the cell
属性
IUPAC Name |
3-methoxy-2-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-9-5-4-8-12(13)16-17(20-2)15(18)11-7-3-6-10-14(11)21-16/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZIKJCJJAPNQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350253 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-35-8 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
